molecular formula C7H14S B2817927 3-(2-Methylcyclopropyl)propane-1-thiol CAS No. 2228990-19-8

3-(2-Methylcyclopropyl)propane-1-thiol

Cat. No.: B2817927
CAS No.: 2228990-19-8
M. Wt: 130.25
InChI Key: KLFKQDHOODTRKE-UHFFFAOYSA-N
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Description

3-(2-Methylcyclopropyl)propane-1-thiol is a thiol compound with the chemical formula C7H14S It is characterized by the presence of a cyclopropyl group attached to a propane-1-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylcyclopropyl)propane-1-thiol typically involves the reaction of 2-methylcyclopropyl derivatives with thiol-containing reagents under controlled conditions. One common method involves the use of 2-methylcyclopropyl bromide and sodium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylcyclopropyl)propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the thiol group to a sulfonic acid or disulfide using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Dithiothreitol (DTT), sodium borohydride.

    Substitution: Alkyl halides, tosylates, and other electrophiles.

Major Products Formed

    Oxidation: Sulfonic acids, disulfides.

    Reduction: Thiols.

    Substitution: Alkyl thiols, thioethers.

Scientific Research Applications

3-(2-Methylcyclopropyl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

    Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylcyclopropyl)propane-1-thiol involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, modulating protein function and signaling pathways. Additionally, the compound can act as a nucleophile in substitution reactions, targeting electrophilic centers in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropionic acid: A thiol compound with a similar structure but without the cyclopropyl group.

    2-Mercaptoethanol: A simpler thiol compound used in various biochemical applications.

    Cysteine: An amino acid containing a thiol group, widely studied for its biological significance.

Uniqueness

3-(2-Methylcyclopropyl)propane-1-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic and research applications where these properties are advantageous .

Properties

IUPAC Name

3-(2-methylcyclopropyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c1-6-5-7(6)3-2-4-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFKQDHOODTRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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